molecular formula C16H15BrN2O3 B2501289 5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide CAS No. 921913-18-0

5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide

Cat. No. B2501289
M. Wt: 363.211
InChI Key: HABOIUYBOOTXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Tautomerism Studies

Research into the synthesis and tautomerism of related compounds, such as 2-methyl-9H-furo[2,3-b]quinolin-4-one, reveals insights into the behavior of similar chemical structures under different conditions. This understanding is crucial for developing compounds with specific characteristics and applications in chemical synthesis and pharmaceutical development (Ukrainets, Bereznyakova, & Turov, 2008).

Palladium-Catalyzed Cyclization

The use of palladium-catalyzed cyclization techniques in the synthesis of furo[3,2-c]quinolin-4(5H)-one illustrates the compound's role in facilitating the formation of complex heterocyclic structures. This method optimizes yield and highlights the chemical's utility in creating intricate molecular frameworks, which are often found in pharmaceutical agents (Lindahl et al., 2006).

Electrophilic Substitution Reactions

The compound's involvement in electrophilic substitution reactions, as demonstrated by the synthesis and reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, showcases its adaptability in chemical reactions to produce a variety of functionalized heterocyclic compounds. These reactions are foundational for the development of compounds with potential biological activity (El’chaninov & Aleksandrov, 2017).

Synthesis of Diimino-furans

The compound also plays a role in the novel synthesis of diimino-furans through palladium-catalyzed cyclization, indicating its utility in the creation of precursors for maleamides. This synthesis process underscores the versatility of the compound in contributing to the synthesis of new materials and pharmaceuticals (Jiang et al., 2014).

Polymorphs and Salts Formation

Investigations into the polymorphs and salts of related benzamide derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, provide insights into how variations in molecular structure can influence the packing patterns, hydrogen bonding interactions, and overall physical properties of a substance. Such studies are essential for the design and development of new materials with tailored properties (Khakhlary & Baruah, 2014).

properties

IUPAC Name

5-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-19-12-5-4-11(9-10(12)3-8-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOIUYBOOTXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

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